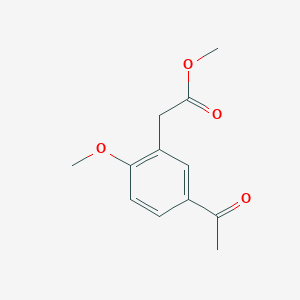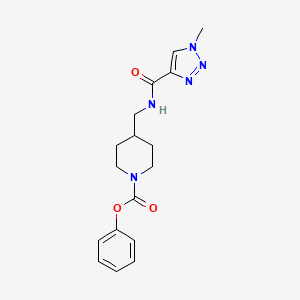
1-cyclohexyl-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclohexyl-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea is a useful research compound. Its molecular formula is C16H26N4O and its molecular weight is 290.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental and Health Monitoring
- Exposure Assessment : Studies on cyclohexane derivatives, such as DINCH (diisononyl cyclohexane-1,2-dicarboxylate), have been conducted to assess environmental exposure and potential health impacts. For instance, Silva et al. (2013) measured the urinary concentrations of oxidative metabolites of DINCH in U.S. adults, suggesting these metabolites can be used as biomarkers for exposure assessment even at environmental exposure levels (Silva et al., 2013).
Biochemical and Pharmacological Research
- Metabolism and Excretion Studies : Research on the metabolism and excretion of cyclohexane derivatives has provided insights into their biochemical behavior and potential health effects. For example, research has been conducted on the absorption, metabolism, and excretion of MK-0524, a prostaglandin D2 receptor antagonist, highlighting the pathways and metabolites involved in human subjects (Karanam et al., 2007).
Toxicology and Safety Assessment
- Biomonitoring and Health Risks : Studies on the urinary excretion of metabolites related to cyclohexane exposure in specific populations, such as infants in special care units, highlight the importance of monitoring potential health risks associated with exposure to cyclohexane derivatives (Mills & Walker, 1990).
Diagnostic and Therapeutic Applications
- Renal Cell Carcinoma Biomarkers : Research into volatile organic compounds (VOCs) in urine has identified potential biomarkers for diseases such as renal cell carcinoma. This demonstrates the diagnostic applications of metabolite analysis, which could be related to the broader field of cyclohexane derivative research (Wang et al., 2016).
Mechanism of Action
Indazole and imidazole are both heterocyclic aromatic organic compounds. They are part of many biologically active compounds and drugs .
Targets of Action
Indazole and imidazole derivatives have been found to interact with a variety of targets, including cyclin-dependent kinases (CDKs) and cell volume-regulated human kinases . These targets play a crucial role in cell cycle regulation and volume regulation, respectively.
Mode of Action
The interaction of these compounds with their targets often results in the inhibition, regulation, or modulation of the target’s activity . This can lead to changes in cellular processes controlled by these targets.
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets CDKs, it could affect the cell cycle pathway, leading to changes in cell proliferation .
Pharmacokinetics
The ADME properties of these compounds can vary widely depending on their specific chemical structure. Many of these compounds are known to be highly soluble in water and other polar solvents , which could influence their absorption and distribution in the body.
Result of Action
The molecular and cellular effects of these compounds can also vary depending on their specific targets and mode of action. For example, compounds that inhibit CDKs could potentially slow down cell proliferation, which could be beneficial in the treatment of diseases like cancer .
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its potential applications. If it shows promise in areas such as medicine, materials science, or another field, future research could involve further studying its properties, optimizing its synthesis, or investigating its mechanism of action .
Properties
IUPAC Name |
1-cyclohexyl-3-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O/c1-20-15-10-6-5-9-13(15)14(19-20)11-17-16(21)18-12-7-3-2-4-8-12/h12H,2-11H2,1H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEICCUIDUUGWHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B2527299.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}acetonitrile](/img/structure/B2527300.png)

![2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2527303.png)
![N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2527305.png)
![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2527306.png)
![ethyl 2-(4-oxo-4H-chromene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2527307.png)

![4-bromo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2527312.png)


![N-(2,5-difluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2527318.png)

![N-[(5-methyl-1,2-oxazol-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B2527320.png)
